(1-Benzylazetidin-3-yl)methanol

描述

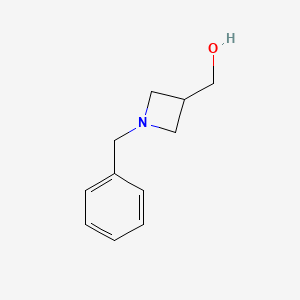

Structure

3D Structure

属性

IUPAC Name |

(1-benzylazetidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-11-7-12(8-11)6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTSHVGCSDAFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395596 | |

| Record name | (1-benzylazetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99025-94-2 | |

| Record name | (1-benzylazetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 Benzylazetidin 3 Yl Methanol and Azetidine Systems

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a primary driver of their chemical reactivity. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net While this makes them more reactive than their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol ring strain), they are notably more stable and easier to handle than the highly strained three-membered aziridines (27.7 kcal/mol ring strain). rsc.org This intermediate level of strain allows for unique reactivity that can be initiated under specific reaction conditions, making azetidines valuable precursors for the synthesis of homologated amines through strain-releasing transformations. rsc.orgresearchwithrutgers.com The reactivity is often triggered by the cleavage of the σ-N–C bond, capitalizing on the stored ring-strain energy. rsc.orgresearchgate.net

Ring-Opening Reactions of Azetidines

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions when treated with various reagents. youtube.com

Ring-opening reactions of azetidines can lead to a variety of functionalized linear amines. nih.gov For instance, the reaction of azetidines with chloroformates can result in the formation of γ-chloroamines, which can subsequently cyclize to form oxazinanones. nih.gov This nucleophilic ring-opening occurs under mild conditions and provides a route to highly functionalized γ-chloroamines in good yields. nih.gov

Similarly, β-lactams (azetidin-2-ones), which are structurally related to azetidines, undergo ring-opening in the presence of a base to yield β-amino acids. bhu.ac.in Reaction with amines leads to the formation of β-amino amides, and treatment with alcoholic hydrochloric acid results in β-amino esters. bhu.ac.in Reduction of β-lactams with lithium aluminum hydride cleaves the ring to produce γ-amino alcohols. bhu.ac.in

The activation of the azetidine nitrogen, for example through protonation or reaction with an electrophile, decreases the stability of the ring system and facilitates ring-opening. youtube.com For example, heating an azetidinium chloride (formed by reacting azetidine with HCl) can lead to the formation of a γ-chloroamine. youtube.com

Recent research has also demonstrated the photochemical assembly of azetidinols via Norrish-Yang cyclization, followed by ring-opening reactions triggered by the addition of electron-deficient ketones or boronic acids to yield dioxolanes and 3-amino-1,2-diols. beilstein-journals.org

Nucleophilic and Electrophilic Reactions of the Azetidine Moiety

The azetidine ring can participate in both nucleophilic and electrophilic reactions. The nitrogen atom, with its lone pair of electrons, imparts nucleophilic character to the molecule. youtube.com

Recent advancements in synthetic methodology have enabled the direct functionalization of C(sp³)–H bonds in azetidines. rsc.org Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide-protected amine substrates provides an efficient route to synthesize azetidines. organic-chemistry.orgacs.org This method is characterized by low catalyst loading, the use of inexpensive reagents, and mild reaction conditions. organic-chemistry.orgacs.org

Furthermore, palladium-catalyzed C(sp³)–H (het)arylation has been successfully applied to complex molecules containing an azetidine moiety. researchgate.netnih.gov For instance, in the context of pentacyclic triterpenoids, a picolinamide (B142947) directing group can facilitate the arylation of a C(sp³)–H bond with iodoarenes in the presence of a palladium catalyst system. researchgate.netnih.gov The yields of such reactions can be influenced by the electronic properties of the iodoarene, with electron-donating groups generally providing higher yields of the arylated product. researchgate.netnih.gov In some cases, the formation of an N-picolinoyl azetidine side product is observed, particularly with electron-deficient iodoarenes. researchgate.netnih.gov

The ability to functionalize the azetidine core through C–H activation allows for the rapid diversification of these structures, which is particularly valuable in medicinal chemistry for exploring structure-activity relationships. nih.gov

The nitrogen atom of the azetidine ring can act as a nucleophile, participating in substitution reactions. youtube.com Established methods for the synthesis of azetidines often rely on intramolecular nucleophilic substitution where a nitrogen nucleophile displaces a leaving group. nih.govresearchgate.net

The reactivity of azetidines in nucleophilic ring-opening reactions is a key feature. nih.gov These reactions often proceed with high stereoselectivity and regioselectivity, providing access to polysubstituted linear amines. nih.gov A variety of nucleophiles, including alcohols, phenols, and anilines, have been successfully used in these transformations. organic-chemistry.org

Functional Group Interconversions on the Methanol (B129727) Side Chain

The (1-Benzylazetidin-3-yl)methanol molecule possesses a primary alcohol functional group on its side chain. This hydroxyl group can undergo various standard chemical transformations. For example, it can be oxidized to an aldehyde or a carboxylic acid. While specific examples for this compound are not detailed in the provided search results, the oxidation of similar hydroxymethyl groups on other cyclic systems, such as adamantane, is well-documented. researchgate.net However, attempts to oxidize adamantan-1-ylmethanol with a mixture of nitric and sulfuric acids were not successful, leading instead to nitroxylation or oxidation of the hydroxymethyl group to a carboxylic acid under harsher conditions. researchgate.net This suggests that the choice of oxidizing agent and reaction conditions would be crucial for achieving the desired transformation on the methanol side chain of this compound without affecting the azetidine ring.

Oxidation Reactions of Azetidinyl Methanols

The primary alcohol functionality in this compound is amenable to oxidation to the corresponding aldehyde, 1-benzylazetidine-3-carbaldehyde. This transformation is a crucial step in the synthesis of various azetidine-based compounds, as the resulting aldehyde can undergo a wide range of subsequent reactions. Several established oxidation methods can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups within the molecule.

Commonly used reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and methods based on dimethyl sulfoxide (B87167) (DMSO), such as the Swern and Moffatt oxidations. Additionally, milder and more selective methods, such as those employing the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, are also highly effective.

While specific documented examples for the oxidation of this compound are not prevalent in readily accessible literature, the application of these standard methods can be confidently predicted based on extensive research on the oxidation of other primary alcohols, including those with amine functionalities. The benzyl (B1604629) protecting group on the azetidine nitrogen is generally stable under these conditions.

For instance, the use of PCC in a non-polar solvent like dichloromethane (B109758) provides a reliable method for this conversion. The reaction typically proceeds at room temperature and affords the aldehyde in good yield. Care must be taken to ensure anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Alternatively, TEMPO-mediated oxidations, often using a co-oxidant such as sodium hypochlorite (B82951) or (diacetoxyiodo)benzene, offer a milder approach. These reactions can be performed under biphasic conditions and are known for their high chemoselectivity, leaving the azetidine ring and the benzyl group intact.

Table 1: Representative Oxidation Reactions of Primary Alcohols to Aldehydes

| Oxidizing Agent/System | Substrate | Product | Solvent | Yield (%) |

| PCC | Benzyl alcohol | Benzaldehyde | Dichloromethane | ~85 |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Cyclohexylmethanol | Cyclohexanecarbaldehyde | Dichloromethane | ~90 |

| TEMPO/NaOCl | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | CH₂Cl₂/H₂O | ~95 |

This table presents representative yields for the oxidation of various primary alcohols using common methods applicable to this compound.

Intramolecular Cyclization Reactions for Structural Elaboration (e.g., Buchner Carbene Insertion)

The structural framework of this compound can be significantly elaborated through intramolecular cyclization reactions. A particularly powerful method for the formation of new ring systems is the intramolecular Buchner carbene insertion. This reaction involves the generation of a carbene from a suitable precursor, which then undergoes an intramolecular C-H insertion or cyclopropanation reaction. When the insertion occurs into an aromatic ring, it is known as the Buchner ring expansion, leading to the formation of a seven-membered cycloheptatriene (B165957) ring.

In the context of azetidine systems, a derivative of this compound, such as an N-tethered α-diazoacetamide, can be synthesized. Upon treatment with a suitable catalyst, typically a rhodium(II) complex, the diazo compound is converted into a rhodium carbene intermediate. This reactive species can then undergo an intramolecular reaction.

If the benzyl group is appropriately positioned, the carbene can insert into one of the C-H bonds of the phenyl ring, leading to the formation of a fused polycyclic system containing the azetidine and a newly formed seven-membered ring. The regioselectivity of the insertion can be influenced by the electronic and steric nature of the substituents on the aromatic ring.

Research in this area has demonstrated the feasibility of such intramolecular cyclizations in related systems. For example, rhodium(II)-catalyzed decomposition of diazoamides has been shown to effect C-H insertion into aromatic rings, providing access to complex heterocyclic structures. The choice of the rhodium catalyst's ligands can influence the efficiency and selectivity of the reaction.

Table 2: Representative Intramolecular Buchner Reactions and C-H Insertions

| Substrate | Catalyst | Product Type | Ring System Formed |

| N-(4-Phenylbutyl)-α-diazoacetamide | Rh₂(OAc)₄ | C-H Insertion | Tetrahydro-1-benzazepin-2-one |

| N-Benzyl-N-diazoacetylglycine methyl ester | Rh₂(OAc)₄ | Buchner Reaction | Dihydro-1,4-benzodiazepin-3-one |

| 2-(2-Phenoxyethyl)-α-diazo-β-ketoester | Rh₂(esp)₂ | C-H Insertion | Fused furanone |

This table provides examples of intramolecular cyclizations involving carbenes, illustrating the types of transformations that could be applied to derivatives of this compound.

Advanced Applications and Derivatization Strategies of 1 Benzylazetidin 3 Yl Methanol and Azetidine Derivatives

Role of (1-Benzylazetidin-3-yl)methanol as a Synthetic Scaffold

The utility of this compound as a synthetic intermediate is rooted in its bifunctional nature. The benzyl (B1604629) group serves as a common and readily cleavable protecting group for the azetidine (B1206935) nitrogen, while the hydroxymethyl group at the C3 position offers a handle for a wide range of chemical transformations. This combination allows for sequential or orthogonal functionalization, making it an ideal starting point for creating molecules with significant three-dimensional character.

This compound and its close derivatives are fundamental building blocks for the synthesis of more complex, biologically active compounds. The azetidine core is recognized as a valuable pharmacophore, present in numerous natural products and synthetic agents with activities ranging from antibacterial to antihypertensive. medchemexpress.com The strained four-membered ring is significantly more stable than its three-membered aziridine (B145994) counterpart, which allows for easier handling while still providing unique reactivity. nih.gov

The synthetic utility is often demonstrated after initial modification. For instance, the primary alcohol of this compound can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a mesylate) for nucleophilic displacement. A patent for the synthesis of azetidine derivatives highlights a process where N-benzylazetidin-3-ol is treated with methanesulfonyl chloride, preparing the ring for subsequent reaction with a nucleophile like 4-(2-pyridyl)piperazine to form a more complex product. medchemexpress.com This strategy underscores the role of the azetidine framework as a central scaffold upon which molecular complexity is built.

Furthermore, azetidine-containing building blocks are used to generate structural analogues of important biological molecules, such as gamma-aminobutyric acid (GABA), by providing a rigid core that constrains the molecule's conformation. medchemexpress.com This strategic incorporation of the azetidine ring is a key method for developing agents with refined pharmacological profiles.

Combinatorial chemistry is a powerful strategy in drug discovery for generating large, diverse collections of related compounds for high-throughput screening. acs.org The creation of these libraries relies on robust chemical reactions and versatile building blocks that allow for the systematic introduction of structural diversity. This compound is an excellent precursor for such libraries.

An important goal of any combinatorial program is achieving a high degree of structural diversity. medchemexpress.com The dual functionality of this compound is key to this. After an initial reaction at the hydroxyl group, the benzyl protecting group can be removed to liberate the secondary amine. This amine can then undergo a second set of reactions (e.g., acylation, alkylation, reductive amination) with a diverse set of reagents. This two-step diversification process allows for the rapid generation of a large matrix of compounds from a single precursor.

For example, a library can be constructed by first esterifying the hydroxyl group of this compound with a set of diverse carboxylic acids. Following debenzylation, the resulting secondary amines can be reacted with a different set of building blocks, such as various sulfonyl chlorides or aldehydes, to yield a large and structurally diverse library of 3,N-disubstituted azetidines. This approach has been successfully applied to other heterocyclic scaffolds, such as the construction of 1,4-benzodiazepine (B1214927) libraries, demonstrating the power of using multi-functional building blocks. nih.gov

Derivatization for Pharmacological Exploration in Medicinal Chemistry

The derivatization of the azetidine scaffold is a cornerstone of medicinal chemistry programs aimed at discovering new therapeutic agents. The rigid nature of the azetidine ring helps to reduce the entropic penalty of binding to a biological target and allows for precise positioning of functional groups in three-dimensional space.

The synthesis of novel derivatives from this compound is a common strategy for accessing new chemical entities with potential therapeutic value. The compound serves as a key intermediate for 3-amino-azetidine derivatives, which are precursors to numerous biologically active agents, including compounds that have undergone preclinical studies and Phase I trials. medchemexpress.com

A typical synthetic route involves activating the hydroxyl group, for example by converting it to a mesylate, followed by displacement with a nitrogen nucleophile. An example from the patent literature shows the synthesis of l-(l-benzylazetidin-3-yl)-4-(2-pyridyl)piperazine from N-benzylazetidin-3-ol, a close analogue. medchemexpress.com Such derivatives, which combine the azetidine core with other pharmacophoric fragments like piperazine, are explored for a wide range of therapeutic targets. Other research has focused on creating azetidine-containing amino acid derivatives and fluoroquinolones with potent antibacterial activity. medchemexpress.comprecisepeg.com

The table below illustrates examples of derivatives that can be synthesized from azetidine precursors, highlighting the versatility of this scaffold in drug discovery.

| Precursor Scaffold | Reaction Type | Added Moiety | Resulting Derivative Class |

| N-Benzylazetidin-3-ol | Mesylation, Nucleophilic Substitution | 4-(2-pyridyl)piperazine | Piperazinyl-azetidines |

| (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | Pyrrolidine (B122466) | Azetidine Amino Acid Analogues |

| N-Boc-azetidine-3-carboxylic acid | Amide Coupling, Debenzylation | Fluoroquinolone Core | Azetidinyl-Fluoroquinolones |

Once a lead compound or a library of derivatives is synthesized, the exploration of structure-activity relationships (SAR) becomes crucial. SAR studies aim to understand how specific structural modifications to a molecule affect its biological activity. For derivatives of this compound, SAR exploration would systematically vary the substituents at both the C3-methanol position and the N1-position of the azetidine ring.

For example, a library of compounds synthesized as described in section 4.1.2 could be screened against a specific biological target, such as a receptor or enzyme. The results would provide detailed SAR data. nih.gov One might find that bulky, hydrophobic groups attached to the C3 position enhance binding affinity, while polar, hydrogen-bond-donating groups at the N1 position are critical for activity.

Key questions addressed in an SAR study of azetidine derivatives include:

Effect of N1-substituent: How does the size, electronics, and polarity of the group on the azetidine nitrogen influence target engagement and cell permeability?

Effect of C3-substituent: What is the optimal length, rigidity, and functionality of the chain extending from the C3 position?

Stereochemistry: If chiral centers are introduced, how does the stereochemistry affect biological activity?

The systematic analysis of these relationships guides the medicinal chemist in designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

In recent years, new therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) have emerged as powerful tools in medicine. nih.govnih.gov These constructs rely on chemical linkers to connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (a cytotoxic drug or an E3 ligase ligand). nih.govaxispharm.com The linker is a critical component, influencing the stability, solubility, and release characteristics of the conjugate. nih.gov

Azetidine derivatives, obtainable from precursors like this compound, are emerging as valuable components in these advanced linkers. medchemexpress.commedchemexpress.com The rigid, three-dimensional structure of the azetidine ring can serve as a non-flexible spacer, providing precise control over the distance and spatial orientation between the two ends of the conjugate. This is crucial for facilitating the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) in PROTACs. nih.gov

Specific examples from chemical suppliers and the scientific literature show azetidine-based structures being used directly as linkers:

Azetidine-3-carboxylic acid is described as a non-cleavable ADC linker and an alkyl chain-based PROTAC linker. medchemexpress.com

Piperidine-azetidine-Br is a commercially available bifunctional linker designed for the synthesis of PROTACs. medchemexpress.com

Researchers have developed azetidine acrylamides that can be incorporated into electrophilic PROTACs to target specific E3 ligases. nih.govnorthwestern.edu

The bifunctional nature of this compound makes it an ideal starting point for creating such linkers. The hydroxyl group can be elaborated into one attachment point (e.g., to a payload), while the nitrogen atom (after debenzylation) can be connected to the other (e.g., to a targeting ligand), with the azetidine ring itself forming a rigid part of the linker chain.

The table below summarizes the roles of azetidine structures in advanced drug conjugates.

| Conjugate Type | Azetidine Role | Example Structure | Key Advantage |

| PROTAC | Rigid Linker Component | Piperidine-azetidine-Br | Precise spatial control, improved ternary complex formation. |

| ADC | Non-cleavable Linker | Azetidine-3-carboxylic acid | Stability in circulation. |

| PROTAC | E3 Ligase Engaging Moiety | Azetidine Acrylamide | Covalent and stereoselective binding to E3 ligase. |

Development of CCR6 Receptor Modulators

The C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor that plays a significant role in the immune system. patsnap.com It is primarily expressed on the surface of various immune cells, including T cells, B cells, and dendritic cells. patsnap.com The natural ligand for CCR6 is CCL20, also known as macrophage inflammatory protein-3 alpha (MIP-3α). patsnap.com The binding of CCL20 to CCR6 triggers intracellular signaling cascades that direct the migration and function of these immune cells. patsnap.com

Due to its critical role in immune cell trafficking, CCR6 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, such as psoriasis and inflammatory bowel disease. nih.gov Modulators of CCR6, which can be small molecules, peptides, or antibodies, aim to either block (antagonists) or stimulate (agonists) the receptor's activity to fine-tune the immune response. patsnap.com

This compound and its derivatives are being explored for their potential as CCR6 modulators. The unique three-dimensional structure of the azetidine ring can be a valuable scaffold for designing selective and potent antagonists. Research in this area focuses on synthesizing and testing novel azetidine-based compounds that can effectively bind to an extracellular pocket of the CCR6 receptor, thereby disrupting its activation by CCL20. nih.gov The goal is to develop orally available small-molecule antagonists that can offer a new treatment option for autoimmune disorders.

Design of Chymase Inhibitors

Chymase is a protease stored in the secretory granules of mast cells. nih.gov Upon mast cell activation, chymase is released and is involved in various physiological and pathological processes, including inflammation and tissue remodeling. nih.gov Notably, chymase is implicated in the generation of angiotensin II, a key mediator in cardiovascular diseases. nih.gov More recently, a connection between chymase and inflammatory gastrointestinal disorders like inflammatory bowel disease (IBD) has been identified. nih.gov

The inhibition of chymase is, therefore, a compelling therapeutic strategy for a variety of conditions. Chymase inhibitors have the potential to reduce inflammation and tissue damage by preventing the activation of downstream targets like transforming growth factor-β (TGF-β) and matrix metalloproteinase-9 (MMP-9). nih.gov Furthermore, by preserving epithelial barrier function, which is often compromised in inflammatory bowel diseases, chymase inhibitors may offer a novel approach to treating these conditions. nih.gov

The rigid structure of the azetidine core in compounds like this compound makes it a suitable starting point for designing specific and effective chymase inhibitors. The development of such inhibitors is an active area of research, with the aim of providing new therapeutic options for inflammatory and functional bowel disorders.

Research on Antiviral Activity (e.g., against HSV, HIV)

Azetidine derivatives have shown potential as antiviral agents, with research exploring their efficacy against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

One study reported that novel substituted phenyl azetidine-2-one sulphonyl derivatives exhibited weak antiviral activity against several viruses, including HSV, in cell cultures. nih.gov More targeted research has been conducted by companies like Assembly Biosciences, which has identified azetidine compounds with significant antiviral activity against both HSV-1 and HSV-2 infected cells, showing an EC50 of less than 100 nM. bioworld.com

In the context of HIV, phosphoramidate (B1195095) derivatives of acyclovir, a well-known antiviral drug, have been synthesized and studied. nih.gov One such derivative, 9-(2-hydroxymethyl)guanine phosphoromonomorpholidate, demonstrated moderate activity by inhibiting pseudo-HIV-1 particle replication by 50% at a concentration of 50 μM. nih.gov This compound also showed activity against both wild-type and acyclovir-resistant strains of HSV-1. nih.gov

The versatility of the azetidine scaffold allows for the synthesis of a diverse range of derivatives, making it a promising area for the discovery of new antiviral drugs. google.comresearchgate.net

Investigations into Anticancer Activity via Apoptosis Induction (PI3K/AKT, MAPK/ERK pathways)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways are crucial for cell survival, proliferation, and differentiation. nih.gov Dysregulation of these pathways is a common feature in many cancers, including leukemia and pancreatic cancer, making them prime targets for anticancer therapies. nih.govmdpi.com

Several studies have investigated the potential of azetidine derivatives to induce apoptosis (programmed cell death) in cancer cells by modulating these pathways. For instance, a series of 1,4-diaryl-2-azetidinones were synthesized and found to have strong cytotoxic effects on duodenal adenocarcinoma cells, with IC50 values in the nanomolar range. nih.gov These compounds were shown to induce apoptosis by activating caspase-3 and were also effective against various colon cancer cell lines. nih.gov

Research has shown that inhibiting both the PI3K/AKT and MAPK/ERK pathways can lead to the activation of FOXO transcription factors, resulting in cell cycle arrest and apoptosis in pancreatic cancer cells. researchgate.net Similarly, in acute myeloid leukemia (AML), withanolide metabolites have been shown to inhibit these pro-survival pathways, leading to apoptosis. mdpi.com The combination of inhibitors for both pathways has demonstrated synergistic anticancer effects in leukemia cells, associated with the induction of oxidative stress and apoptosis. nih.gov

These findings highlight the potential of azetidine-based compounds as a new class of therapeutic agents for cancer treatment. nih.govmedwinpublishers.com

Applications as Voltage-Gated Sodium Channel Inhibitors (e.g., NaV1.7)

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, in particular, has been identified as a key target for the development of new pain therapies due to its critical role in nociceptive neurons. ucl.ac.ukyoutube.com

This compound and its derivatives are being investigated for their potential to act as NaV1.7 inhibitors. The search for new, selective inhibitors is driven by the need for more effective analgesics with fewer side effects. ucl.ac.uk

A computational drug discovery approach led to the identification of a compound, DA-0218, which significantly inhibited sodium currents in cells expressing NaV1.7. nih.gov This compound demonstrated analgesic and anti-pruritic (anti-itch) activity in mouse models of inflammatory and neuropathic pain, as well as chronic itch. nih.gov Another class of compounds, benzazepinones, has also been synthesized and evaluated as NaV1.7 blockers, showing efficacy in a rat model of neuropathic pain. nih.gov

The development of selective NaV1.7 inhibitors based on the azetidine scaffold holds promise for the treatment of various pain conditions.

Applications in Advanced Materials Science

Formulation of Polymers with Unique Properties

The strained four-membered ring of azetidine and its derivatives makes them valuable monomers for ring-opening polymerization, leading to the formation of polyamines with unique properties and diverse applications. rsc.org

The cationic ring-opening polymerization of azetidine results in branched poly(propylenimine) (PPI). acs.org This process can be controlled to produce polymers with specific primary, secondary, and tertiary amine distributions. acs.org These PPI polymers, when incorporated into composite materials with silica, have shown utility as adsorbents for CO2 capture. acs.org

The polymerization of azetidines can lead to "living" polymers, where the polymerization process can be reinitiated, allowing for the synthesis of block copolymers and other complex macromolecular architectures. researchgate.net The resulting polyamines have a wide range of potential applications, including antibacterial and antimicrobial coatings, chelation and materials templating, and as non-viral gene transfection agents. rsc.orgrsc.org

The ability to synthesize both linear and branched polyamines from azetidine monomers provides a versatile platform for the development of advanced materials with tailored properties. rsc.org

Development of Chiral Azetidine Templates in Asymmetric Synthesis

The rigid four-membered ring of azetidine makes it an attractive scaffold for the design of chiral ligands and templates in asymmetric synthesis. The conformational constraint of the azetidine ring can lead to enhanced control over the catalytic environment, resulting in higher enantioselectivity in chemical transformations. rsc.org Researchers have explored various strategies to synthesize and apply chiral azetidine derivatives, establishing them as valuable tools for creating stereochemically complex molecules.

One of the key areas of development is the synthesis of enantiopure azetidines that can serve as building blocks or be converted into chiral catalysts. For instance, a flexible and general method has been developed for the efficient synthesis of chiral azetidin-3-ones with typically greater than 98% enantiomeric excess (e.e.). nih.gov This method utilizes a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily accessible through chiral sulfinamide chemistry. nih.gov This approach avoids the use of hazardous diazo intermediates, which are common in other synthetic routes. nih.gov

Another significant advancement is the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.govnih.gov These compounds are of interest in medicinal chemistry due to their rigid three-dimensional frameworks. nih.gov The synthesis is achieved through an intramolecular C-C bond formation, catalyzed by a novel chiral phase-transfer (PT) catalyst derived from a cinchona alkaloid. nih.govacs.org This method has proven effective for a range of substrates, yielding products with high enantiomeric ratios. acs.org

The development of azetidine-based chiral ligands has also been a major focus. Chiral C2-symmetric 2,4-disubstituted azetidines incorporating a β-amino alcohol moiety have been synthesized and successfully used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The rigidity of the azetidine scaffold is credited with providing better control of the catalytic pocket, leading to high enantioselectivity. rsc.org Similarly, azetidine-derived binuclear zinc catalysts have been developed for asymmetric Michael additions of phosphites. rsc.org

Copper-catalyzed asymmetric reactions have also benefited from chiral azetidine templates. A notable example is the synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines. nih.gov This reaction proceeds via an asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes, producing all-cis stereoisomers with high yield and stereocontrol. nih.gov

The following tables summarize key findings in the development and application of chiral azetidine templates in asymmetric synthesis.

Table 1: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones This table presents the results of a gold-catalyzed oxidative cyclization method for producing chiral azetidin-3-ones. nih.gov

| Substrate (Chiral N-propargylsulfonamide) | Product (Chiral Azetidin-3-one) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| N-(1-Phenylprop-2-ynyl)-tert-butanesulfinamide | (R)-1-(tert-Butylsulfonyl)-3-phenylazetidin-3-one | 85 | >98 |

| N-(1-(4-Methoxyphenyl)prop-2-ynyl)-tert-butanesulfinamide | (R)-1-(tert-Butylsulfonyl)-3-(4-methoxyphenyl)azetidin-3-one | 82 | >98 |

| N-(1-(4-Chlorophenyl)prop-2-ynyl)-tert-butanesulfinamide | (R)-1-(tert-Butylsulfonyl)-3-(4-chlorophenyl)azetidin-3-one | 88 | >98 |

| N-(1-Cyclohexylprop-2-ynyl)-tert-butanesulfinamide | (R)-1-(tert-Butylsulfonyl)-3-cyclohexylazetidin-3-one | 75 | >98 |

Data sourced from Zhang, J. et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.

Table 2: Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles This table showcases the results from the enantioselective synthesis of spiro-3,2′-azetidine oxindoles using a chiral phase-transfer catalyst. nih.govacs.org

| Oxindole Substituent | Protecting Group (N) | Yield (%) | Enantiomeric Ratio (e.r.) |

| H | Boc | 85 | 95:5 |

| 5-Cl | Boc | 92 | 96:4 |

| 5-Br | Boc | 91 | 97:3 |

| 5-NO₂ | Boc | 78 | 98:2 |

| 7-Aza | Boc | 65 | 95:5 |

Data sourced from Thomson, C. G. et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.

These examples underscore the growing importance of chiral azetidine templates in asymmetric synthesis. The unique structural properties of the azetidine ring, combined with increasingly sophisticated synthetic methods, provide powerful tools for chemists to construct enantiomerically pure compounds for various applications.

Analytical and Spectroscopic Characterization of Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of (1-Benzylazetidin-3-yl)methanol in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), reveals characteristic signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (Ar-CH₂) resonate as a singlet at approximately δ 3.6 ppm. The protons of the azetidine (B1206935) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at the 3-position (CH-CH₂OH) and the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) also show distinct chemical shifts and coupling constants, which are crucial for confirming the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the benzyl group typically show signals between δ 127 and 138 ppm. The benzylic carbon (Ar-CH₂) appears around δ 60-65 ppm. The carbons of the azetidine ring and the hydroxymethyl group have characteristic chemical shifts in the aliphatic region of the spectrum, further confirming the molecular structure.

| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |

| Proton | δ (ppm) |

| Aromatic (C₆H₅) | 7.20-7.40 (m, 5H) |

| Benzylic (CH₂) | ~3.6 (s, 2H) |

| Azetidine (CH₂) | 2.80-3.50 (m, 4H) |

| Azetidine (CH) | ~2.60 (m, 1H) |

| Hydroxymethyl (CH₂) | ~3.70 (d, 2H) |

| Hydroxyl (OH) | Variable |

¹⁵N and ¹⁹F NMR Spectroscopy: While less common for routine characterization, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the azetidine ring. Similarly, if fluorinated derivatives of this compound were synthesized, ¹⁹F NMR would be an essential tool for their characterization, offering high sensitivity and a wide chemical shift range.

Mass Spectrometry Techniques (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for identifying any impurities or byproducts from its synthesis. In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from other components. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. For this compound (C₁₁H₁₅NO), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 178.2.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

| Mass Spectrometry Data | |

| Technique | Expected m/z |

| LC-MS (ESI+) | [M+H]⁺ ≈ 178.2 |

| HRMS (ESI+) | C₁₁H₁₆NO⁺ (Calculated) |

Advanced Spectroscopic Methods for Mechanistic Studies

While standard NMR and MS are sufficient for structural confirmation, advanced spectroscopic techniques can provide deeper insights into the dynamic behavior and reaction mechanisms of azetidine compounds. For instance, ultrafast spectroscopy techniques, such as femtosecond transient absorption, could be employed to study the excited-state dynamics of this compound or its derivatives, which is particularly relevant for understanding photochemical reactions. These methods allow for the observation of short-lived intermediates and transition states on the femtosecond to picosecond timescale, providing a detailed picture of the reaction pathways.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To date, the crystal structure of this compound has not been reported in the publicly available literature. However, obtaining single crystals of this compound would allow for an unambiguous determination of its solid-state conformation and the packing of the molecules in the crystal lattice. This information is invaluable for understanding intermolecular interactions and for computational modeling studies. The crystallographic data would include the unit cell dimensions, space group, and the precise atomic coordinates of each atom in the molecule.

常见问题

Q. Q1. What are the established synthetic routes for (1-Benzylazetidin-3-yl)methanol, and what are their key reaction conditions?

Methodological Answer: The synthesis typically involves multi-step protocols:

Azetidine Ring Formation : Cyclization of β-amino alcohols using reagents like Burgess reagent or Mitsunobu conditions (e.g., DIAD, PPh₃) to form the azetidine core .

Benzylation : Introduction of the benzyl group via nucleophilic substitution or reductive amination, often requiring catalysts like Pd/C or NaBH₃CN .

Hydroxymethylation : Oxidation of a precursor (e.g., azetidine-3-carbaldehyde) followed by reduction (NaBH₄) to yield the methanol derivative .

Critical Parameters : Solvent choice (THF, DCM), temperature control (0–80°C), and purification methods (HPLC, column chromatography) are crucial for yield optimization.

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) ensures absence of by-products .

Advanced Research Questions

Q. Q3. How can chiral centers in this compound derivatives be resolved, and what analytical methods are used to assess enantiomeric excess?

Methodological Answer:

- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or enzymatic resolution (lipases) .

- Analytical Techniques :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing Cotton effects with known standards .

Data Interpretation : Enantiomeric ratios >99:1 are achievable with optimized conditions, but minor peaks in chromatograms may indicate racemization during synthesis .

Q. Q4. What strategies mitigate contradictions in biological activity data for this compound analogs across studies?

Methodological Answer:

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds to reduce variability .

- Meta-Analysis : Cross-reference IC₅₀ values from multiple studies (e.g., kinase inhibition vs. GPCR modulation) to identify assay-specific biases .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes, reconciling discrepancies between in vitro and in silico data .

Example : A 2023 study reported conflicting cytotoxicity data (IC₅₀ = 10 μM vs. 50 μM); reevaluation using standardized MTT protocols resolved the variance .

Q. Q5. How does the hydroxymethyl group in this compound influence its pharmacokinetic properties?

Methodological Answer:

- Solubility : LogP ~1.5 (calculated via ChemDraw) suggests moderate hydrophilicity, enhancing aqueous solubility compared to non-hydroxylated analogs .

- Metabolic Stability : In vitro liver microsome assays (rat/human) show slower oxidation due to hydrogen bonding from the -OH group, extending half-life (t₁/₂ > 2 hours) .

- Toxicity : Ames test negative (<10% mutagenicity at 100 μM), but dose-dependent cytotoxicity observed in lung fibroblasts (LC₅₀ = 315 mmol/L) requires careful in vivo dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。